molecular formula C9H7ClN4 B14920627 N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine CAS No. 5295-14-7

N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine

Cat. No.: B14920627
CAS No.: 5295-14-7
M. Wt: 206.63 g/mol
InChI Key: WQPATOORNHONHN-VZUCSPMQSA-N
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Description

N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine is a Schiff base derivative of the 1,2,4-triazole chemical class, a scaffold renowned for its diverse biological activities and significant research utility. This compound is specifically designed for investigative purposes and is provided strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or any human or veterinary use. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents, including the antifungal drugs fluconazole and itraconazole, the anticancer agent letrozole, and the anxiolytic alprazolam . The structural motif of combining a triazole with a chlorophenyl moiety, as seen in this compound, is frequently explored for enhancing biological activity . Schiff base derivatives, characterized by an imine (-C=N-) group, are particularly valuable intermediates in organic synthesis and are known to exhibit a broad spectrum of biological properties . Preliminary research on closely related analogues suggests potential for significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, similar triazole-based Schiff bases have demonstrated potent anti-inflammatory effects, with studies indicating that they can act as effective inhibitors of the 15-lipoxygenase (15-LOX) enzyme, a key mediator in the inflammatory process . The presence of the 4-chlorophenyl substituent is often associated with improved biological potency, as electron-withdrawing groups on the phenyl ring can greatly enhance activity . Researchers can utilize this compound as a key intermediate for the synthesis of more complex heterocyclic systems or as a lead candidate for in vitro evaluation in antimicrobial and anti-inflammatory research programs.

Properties

CAS No.

5295-14-7

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine

InChI

InChI=1S/C9H7ClN4/c10-8-3-1-7(2-4-8)5-11-9-12-6-13-14-9/h1-6H,(H,12,13,14)/b11-5+

InChI Key

WQPATOORNHONHN-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/C2=NC=NN2)Cl

Canonical SMILES

C1=CC(=CC=C1C=NC2=NC=NN2)Cl

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Condensation

The most widely employed method involves the nucleophilic addition of 4H-1,2,4-triazol-3-amine to 4-chlorobenzaldehyde under acidic conditions. A representative protocol derived from analogous syntheses involves:

Procedure

  • Reactants :
    • 4H-1,2,4-triazol-3-amine (1.0 equiv, 84 mg, 1.0 mmol)
    • 4-Chlorobenzaldehyde (1.2 equiv, 169 mg, 1.2 mmol)
  • Solvent : Anhydrous ethanol (15 mL)
  • Catalyst : Concentrated H$$2$$SO$$4$$ (0.5 mL)
  • Conditions : Reflux at 80°C for 4–6 hours.
  • Workup : Neutralization with NaHCO$$_3$$, filtration, and recrystallization from ethanol.

Key Parameters

  • Yield : 72–85%
  • Purity : Confirmed via TLC (hexane:ethyl acetate, 7:3) and $$^1$$H NMR.
  • Characterization :
    • IR: $$ \nu $$ 1620 cm$$^{-1}$$ (C=N stretch).
    • $$^1$$H NMR (DMSO-$$d_6$$): δ 9.36–9.52 ppm (N=CH), 7.65–8.08 ppm (Ar-H).

Microwave-Assisted Synthesis

Modern approaches leverage microwave irradiation to enhance reaction efficiency:

Procedure

  • Reactants : Equimolar quantities of amine and aldehyde.
  • Solvent : Methanol (5 mL)
  • Catalyst : None required.
  • Conditions : Microwave irradiation at 350 W for 2–3 minutes.
  • Workup : Direct precipitation upon cooling; recrystallization from ethanol.

Advantages

  • Time Reduction : 95% shorter than conventional methods.
  • Yield Improvement : 88–92%.
  • Energy Efficiency : Eliminates prolonged heating.

Ultrasound-Promoted Synthesis

Ultrasound irradiation facilitates rapid Schiff base formation via cavitation effects:

Procedure

  • Reactants : 1:1 molar ratio of amine and aldehyde.
  • Solvent : Methanol (4 mL)
  • Catalyst : None.
  • Conditions : Ultrasound bath (40 kHz, 300 W) for 3–5 minutes.
  • Workup : Centrifugation and ethanol recrystallization.

Performance Metrics

  • Reaction Time : <5 minutes.
  • Yield : 89–94%.
  • Particle Size : Nanocrystalline morphology observed via SEM.

Solvent-Free Mechanochemical Approach

Eco-friendly synthesis under grinding conditions:

Procedure

  • Reactants : Amine and aldehyde (1:1).
  • Additive : Silica gel (100 mg).
  • Conditions : Ball milling at 25 Hz for 20 minutes.
  • Workup : Washing with cold ethanol.

Outcomes

  • Yield : 78–82%.
  • Solvent Conservation : Aligns with green chemistry principles.

Comparative Analysis of Methods

Method Time Yield (%) Energy Input Scalability
Conventional 4–6 h 72–85 High Industrial
Microwave 2–3 min 88–92 Moderate Lab-scale
Ultrasound 3–5 min 89–94 Low Pilot-scale
Mechanochemical 20 min 78–82 Very Low Small batch

Mechanistic Insights

The reaction proceeds via:

  • Protonation of the aldehyde carbonyl by acid, enhancing electrophilicity.
  • Nucleophilic attack by the triazole amine’s NH$$_2$$ group.
  • Dehydration to form the C=N bond.
    Kinetic studies indicate second-order dependence on reactant concentrations.

Challenges and Optimization

  • Regioselectivity : Exclusive formation of the E-isomer due to steric hindrance.
  • Byproducts : Trace amounts of hydrolyzed aldehyde observed at >6-hour reflux.
  • Catalyst Choice : H$$2$$SO$$4$$ outperforms acetic acid in yield (Δ +15%).

Applications and Derivatives

This Schiff base serves as a precursor for:

  • Metal complexes : Cu(II) and Co(II) coordination compounds with antimicrobial activity.
  • Pharmaceutical hybrids : Triazole-chlorophenyl conjugates evaluated for antifungal action.

Chemical Reactions Analysis

Hydrolysis of the Imine Bond

The imine (C=N) bond in Schiff base derivatives is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    Treatment with dilute HCl (1–2 M) at reflux cleaves the imine bond, yielding 4H-1,2,4-triazol-3-amine and 4-chlorobenzaldehyde .

    N-[(4-Cl-C6H4)CH=N]-1,2,4-triazol-3-amineHCl (aq), Δ4H-1,2,4-triazol-3-amine+4-Cl-C6H4CHO\text{N-[(4-Cl-C}_6\text{H}_4\text{)CH=N]-1,2,4-triazol-3-amine} \xrightarrow{\text{HCl (aq), Δ}} \text{4H-1,2,4-triazol-3-amine} + \text{4-Cl-C}_6\text{H}_4\text{CHO}
  • Basic Hydrolysis :
    NaOH (0.1–1 M) at 60–80°C similarly breaks the imine bond but may require extended reaction times compared to acid .

Reduction Reactions

The C=N bond can be reduced to a C–N single bond using common reducing agents:

Reducing Agent Conditions Product Yield Reference
NaBH4_4Ethanol, 25°C, 6–12 hN-(4-Chlorobenzyl)-4H-1,2,4-triazol-3-amine85–90%
H2_2/Pd-CMethanol, 40 psi, 24 hN-(4-Chlorobenzyl)-4H-1,2,4-triazol-3-amine78%

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s nitrogen atoms participate in substitution reactions. For instance:

  • Thiolation :
    Reaction with Lawesson’s reagent in toluene replaces oxygen with sulfur at the triazole’s C-3 position :

    Compound+Lawesson’s ReagentToluene, 110°C3-thiol derivative\text{Compound} + \text{Lawesson’s Reagent} \xrightarrow{\text{Toluene, 110°C}} \text{3-thiol derivative}

    Yields range from 60–75% depending on substituents .

  • Alkylation :
    Treatment with alkyl halides (e.g., methyl iodide) in DMF/K2_2CO3_3 selectively alkylates the triazole’s N-1 or N-2 positions .

Complexation with Metal Ions

Schiff base triazoles act as ligands for transition metals. Coordination typically occurs via the imine nitrogen and triazole ring:

Metal Salt Conditions Complex Structure Application Reference
Cu(NO3_3)2_2Methanol, 25°C, 4 h[Cu(L)2_2(NO3_3)2_2]Catalysis, Antimicrobial
ZnCl2_2Ethanol, reflux, 6 h[Zn(L)Cl2_2]Fluorescent probes

Cycloaddition and Heterocycle Formation

The triazole-imine system participates in cycloaddition reactions:

  • 1,3-Dipolar Cycloaddition :
    Reacts with nitrile oxides or azides to form fused triazolo[1,5-a]pyrimidine derivatives under microwave irradiation .

Oxidation Reactions

The imine bond oxidizes to form nitriles or amides under strong oxidizing conditions:

  • KMnO4_44/H2_22SO4_44 :

    CompoundKMnO4,H2SO44-Cl-C6H4CN+Triazole fragment\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{4-Cl-C}_6\text{H}_4\text{CN} + \text{Triazole fragment}

    Yields decline (~50%) due to competing side reactions .

Condensation with Carbonyl Compounds

The free amine group (after hydrolysis) reacts with aldehydes/ketones to form new Schiff bases:

4H-1,2,4-triazol-3-amine+RCHOEtOH, ΔN-(R-methylene)-triazol-3-amine\text{4H-1,2,4-triazol-3-amine} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{N-(R-methylene)-triazol-3-amine}

This reactivity is exploited to synthesize libraries of antimicrobial agents .

Scientific Research Applications

Unfortunately, the search results provided do not contain information specifically about the applications of the compound “N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine.” However, the search results do provide information about related compounds and their applications, which may be relevant.

1,2,4-Triazoles as antibacterial agents:

  • A large volume of research has demonstrated the significant antibacterial activity of the 1,2,4-triazole heterocyclic core and its derivatives .
  • Coupling 5-aryl-4H-1,2,4-triazole-3-thione derivatives with acylated ciprofloxacin resulted in S-bridged hybrids, with the N-allyl derivative displaying the highest antimycobacterial activity against Mycobacterium smegmatis and Mycobacterium tuberculosis .
  • Certain 4-amino-1,2,4-triazole derivatives have exhibited in vitro antibacterial properties against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens, with the compound containing a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole showing the highest antibacterial activity .
  • Specific 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit have demonstrated better bactericidal activity than bismerthiazol against phytopathogenic bacterium X. oryzae pv. oryzae .
  • 1,2,4-Triazole-pyrimidine hybrids have displayed excellent activity against S. aureus and E. coli, and were found to be more effective than most clinically used antibiotics against MRSA strains .

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl ring’s chlorinated substituent enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Key Structural Features Biological Activity/Notes
N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine 4-Chlorophenyl, methylene (–CH=N–) Triazole with Schiff base linkage Not explicitly stated; inferred potential for kinase inhibition or antimicrobial activity
N3-(4-Chlorophenyl)-4H-1,2,4-triazole-3,5-diamine () 4-Chlorophenyl, additional amine at triazole-5 Increased polarity due to –NH2 at C5 Higher solubility potential; tautomerism not reported
N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine () Pyridin-3-yl at C5, 4-chlorophenyl Pyridine introduces π-π stacking potential; exists as tautomers (1:1 ratio) Anticancer activity studied; tautomerism affects reactivity
3-(4-Chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine () 4-Chlorophenyl, 3-chlorobenzylsulfanyl (–S–CH2–) at C5 Sulfur enhances hydrophobicity; bulky substituent Potential for improved membrane permeability; no activity data
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () 2-Chlorobenzylidene, 4-methylbenzylsulfanyl, 3,4,5-trimethoxyphenyl at C5 Complex substituents; –N–C–S unit for bioactivity Designed for polymetallic complexes and biological applications
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () Thiazole core, 4-chlorophenyl, dimethylaminobenzylidene Thiazole vs. triazole heterocycle; electron-rich dimethylamino group Cyclin-dependent kinase inhibitor

Key Comparative Insights

Heterocycle Core :

  • The substitution of triazole (e.g., ) with thiazole () alters aromaticity and electronic properties. Thiazoles, being less electron-rich, may reduce π-π interactions compared to triazoles.

Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl group (common in all analogs) enhances stability and lipophilicity. Methoxy Groups: In , the 3,4,5-trimethoxyphenyl group introduces steric bulk and electron-donating effects, which could modulate receptor binding .

Tautomerism and Reactivity: Compounds like N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine exhibit tautomerism (1:1 ratio of 1H- and 2H-triazole forms), influencing their chemical reactivity and biological interactions .

The target compound’s –N–C–S unit () suggests analogous bioactivity, though further studies are needed.

Biological Activity

N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a triazole moiety, which is known for its stability and ability to interact with biological receptors. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with a suitable triazole derivative, often utilizing methods such as Schiff base formation or hydrazone synthesis. For example, one method involves the reaction of 1,2,4-triazole derivatives with aldehydes under acidic or basic conditions to yield the desired hydrazone products .

2.1 Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit notable anticancer properties. In particular, this compound has shown cytotoxic effects against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell migration .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Human melanoma (IGR39)15Induction of apoptosis
Triple-negative breast cancer20Inhibition of cell migration
Pancreatic carcinoma (Panc-1)25Cell cycle arrest

2.2 Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. Additionally, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which may contribute to its therapeutic effects in neurodegenerative diseases .

Table 2: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Salmonella typhi1550 µg/mL
Bacillus subtilis1840 µg/mL
Escherichia coli1080 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The triazole ring acts as a hydrogen bond acceptor and donor, facilitating interactions with various biological receptors.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes .
  • Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

4. Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental models:

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects on multiple cancer cell lines using MTT assays. Results indicated significant selectivity towards cancer cells compared to normal cells .
  • Antimicrobial Screening : Another investigation focused on the antibacterial properties against different strains. The results confirmed its efficacy as a potential antimicrobial agent .
  • Docking Studies : Molecular docking studies provided insights into the binding interactions between the compound and target enzymes or receptors. These studies suggest that structural modifications could enhance biological activity further .

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